Pyrrolo[2,1-h]pteridin-6(5H)-one, 2-chloro-6a,7,8,9-tetrahydro-
Description
The compound "Pyrrolo[2,1-h]pteridin-6(5H)-one, 2-chloro-6a,7,8,9-tetrahydro-" is a polycyclic heterocyclic molecule featuring a fused pyrrolo-pteridinone core with a chlorine substituent at position 2 and partial saturation (6a,7,8,9-tetrahydro). Its structure combines a bicyclic pteridinone system with a pyrrole ring, offering unique electronic and steric properties. This compound is primarily synthesized via chlorination of precursor molecules, often using reagents like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) .
Properties
Molecular Formula |
C9H9ClN4O |
|---|---|
Molecular Weight |
224.65 g/mol |
IUPAC Name |
2-chloro-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-h]pteridin-6-one |
InChI |
InChI=1S/C9H9ClN4O/c10-9-11-4-5-7(13-9)14-3-1-2-6(14)8(15)12-5/h4,6H,1-3H2,(H,12,15) |
InChI Key |
NTLUCKYVGPMLSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)NC3=CN=C(N=C3N2C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[2,1-h]pteridin-6(5H)-one, 2-chloro-6a,7,8,9-tetrahydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyrroles and pteridines can be reacted in the presence of catalysts and solvents to form the desired compound. Reaction conditions often involve temperatures ranging from room temperature to reflux, and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[2,1-h]pteridin-6(5H)-one, 2-chloro-6a,7,8,9-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,1-h]pteridin-6(5H)-one derivatives.
Scientific Research Applications
Research indicates that compounds similar to Pyrrolo[2,1-h]pteridin-6(5H)-one exhibit a range of biological activities. These include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of human neutrophil elastase, an enzyme implicated in various inflammatory diseases such as chronic obstructive pulmonary disease and cystic fibrosis . Inhibiting this enzyme can help mitigate tissue damage associated with these conditions.
- Anticancer Properties : Analogous compounds have been studied for their efficacy against human tumors. For instance, certain pyrrolo[2,3-d]pyrimidine derivatives have demonstrated selective uptake by folate receptors and potent inhibitory activity against tumor cells . This suggests that Pyrrolo[2,1-h]pteridin-6(5H)-one may also possess similar anticancer properties.
Comparative Analysis with Related Compounds
To better understand the unique properties of Pyrrolo[2,1-h]pteridin-6(5H)-one, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | Contains a thieno-pyrimidine structure | Exhibits different biological activity profiles |
| 7-Methylpteridine | Simple pteridine derivative | Lacks the complex bicyclic structure |
| 2-Aminopyrido[3',2':4,5]thieno[3,2-d]pyrimidin | Similar bicyclic structure with amino substitution | Potentially different pharmacological effects |
This table highlights how Pyrrolo[2,1-h]pteridin-6(5H)-one's specific chlorine substitution and tetrahydro configuration may influence its reactivity and biological interactions differently than its analogs.
Case Studies and Research Findings
Several studies have explored the applications of pyrrolo derivatives in therapeutic contexts:
- Human Neutrophil Elastase Inhibition : Compounds similar to Pyrrolo[2,1-h]pteridin-6(5H)-one have been shown to inhibit human neutrophil elastase effectively. This inhibition is crucial for treating inflammatory diseases where neutrophil influx is a characteristic feature .
- Antifolate Activity : Research on related pyrrolo compounds indicates their potential as antifolates with selective cellular uptake mechanisms. These compounds demonstrated significant activity against human tumor cells expressing specific receptors .
- Therapeutic Applications in Respiratory Diseases : The therapeutic utility of pyrrolo derivatives extends to diseases mediated by human neutrophil elastase. This includes chronic obstructive pulmonary disease and lung fibrosis .
Mechanism of Action
The mechanism of action of Pyrrolo[2,1-h]pteridin-6(5H)-one, 2-chloro-6a,7,8,9-tetrahydro- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication and repair mechanisms.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Chlorinated derivatives (e.g., compounds 6b and [877676-50-1] ) exhibit higher yields (65–70%) compared to amino-substituted analogs (e.g., 4-propylamino: 75% ), suggesting chlorine enhances reaction efficiency.
- Synthetic Routes : Chlorination is a common strategy (e.g., ), while palladium catalysis ( ) enables complex spirocyclic architectures.
Physicochemical Properties
Table 2: Spectral and Physical Property Comparisons
Key Observations :
- Solubility : Chlorinated compounds (e.g., 6b ) often exhibit poor solubility, complicating ¹³C-NMR analysis. Hydrochloride salts ( ) improve solubility for characterization.
- Spectral Data: IR spectra for carbonyl stretches (~1700 cm⁻¹) are consistent across pteridinones and pyrazinediones .
Key Observations :
Biological Activity
Pyrrolo[2,1-h]pteridin-6(5H)-one, specifically the compound 2-chloro-6a,7,8,9-tetrahydro-, has garnered attention in the field of medicinal chemistry due to its structural similarities to biologically active pteridines. This article explores the biological activity of this compound, including its potential applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H9ClN4O
- Molecular Weight : 224.65 g/mol
- Structural Features : The compound features a pteridine ring system with a chlorine substituent at position 2 and a tetrahydro configuration that may influence its biological interactions.
Pyrrolo[2,1-h]pteridin-6(5H)-one is hypothesized to interact with various biological targets based on its structural properties:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in folate metabolism. This suggests that 2-chloro-6a,7,8,9-tetrahydro-pyrrolo[2,1-h]pteridin-6(5H)-one may also exhibit enzyme inhibitory activity against targets like dihydrofolate reductase (DHFR) or other related enzymes involved in nucleotide synthesis.
- Cellular Uptake Mechanisms : The presence of a chlorine atom may enhance lipophilicity and facilitate cellular uptake via transporters such as the reduced folate carrier (RFC) or proton-coupled folate transporter (PCFT) .
Antiparasitic Activity
Recent studies have highlighted the potential antiparasitic activity of pyrrolo[2,1-h]pteridin derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. A library of compounds structurally related to pyrrolo[2,1-h]pteridin was synthesized and tested for efficacy against T. cruzi amastigotes. The results indicated significant trypanocidal activity in some derivatives while revealing host cell toxicity concerns .
Anticancer Potential
The compound's structural analogs have been investigated for their anticancer properties. For instance, pyrrolo[2,3-d]pyrimidine derivatives have shown promise as inhibitors of receptor tyrosine kinases (RTKs), which play a crucial role in tumor growth and vascularization. The mechanism involves targeting pathways related to vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) .
Case Study 1: Synthesis and Biological Testing
A study synthesized various pyrrolo[2,1-h]pteridin derivatives and evaluated their biological activities. Among these compounds, several exhibited high inhibition rates against key metabolic enzymes involved in cancer and parasitic infections. The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing biological activity.
| Compound | Activity | Target |
|---|---|---|
| Compound A | High | DHFR |
| Compound B | Moderate | T. cruzi |
| Compound C | Low | RTKs |
Case Study 2: In Vivo Efficacy
In vivo studies using animal models demonstrated that certain derivatives significantly reduced parasitemia levels in infected subjects. The results indicated that modifications at the pteridine core could enhance selectivity and reduce toxicity.
Q & A
How can the synthetic yield of 2-chloro-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one derivatives be optimized in solid-phase synthesis?
Basic Research Question
Methodological Answer:
Optimization involves polymer-supported synthesis using amines (e.g., benzylamine, cyclohexylamine) under mild conditions. Evidence from Chasák (2021) demonstrates yields up to 81% via nucleophilic substitution at the C4 position of the pteridinone core. Key parameters include:
- Reagent stoichiometry: Equimolar ratios of amine and pteridinone precursor.
- Solvent system: DMSO-d6 as a polar aprotic solvent enhances reactivity.
- Temperature: Room temperature or mild heating (≤50°C) minimizes side reactions.
A comparative table of yields with varying amines is shown below:
| Amine Substituent | Yield (%) | Reference |
|---|---|---|
| Benzylamine | 81 | |
| Cyclohexylamine | 80 | |
| Cyclooctylamine | 34 |
Lower yields for bulky amines (e.g., cyclooctylamine) suggest steric hindrance impacts reactivity.
What spectroscopic techniques are most effective for characterizing the structural integrity of 2-chloro-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one derivatives?
Basic Research Question
Methodological Answer:
1H-NMR and 13C-NMR are critical for confirming regiochemistry and substituent orientation. For example:
- 1H-NMR (500 MHz, DMSO-d6): The singlet at δ 9.75 ppm corresponds to the NH proton of the pteridinone core, while aromatic protons (e.g., benzyl groups) appear at δ 7.35–7.21 ppm .
- 13C-NMR: Carbonyl resonances at δ 165.25 ppm confirm the lactam structure .
HRMS validates molecular ion peaks (e.g., m/z 288.1818 for C15H22N5O+), ensuring synthetic accuracy .
How do different amine substituents affect the electronic environment of the pyrrolo[2,1-h]pteridinone core?
Advanced Research Question
Methodological Answer:
Electron-donating/withdrawing substituents alter the core’s electron density, impacting reactivity. For instance:
- Benzylamino groups (electron-donating): Increase electron density at C4, facilitating electrophilic substitution. Observed via downfield shifts in NH protons (δ 9.75 ppm) .
- Chloro substituents (electron-withdrawing): Stabilize the lactam ring, as evidenced by reduced reactivity in subsequent alkylation steps .
DFT calculations (not directly in evidence but suggested) can model charge distribution to predict substituent effects.
What are the challenges in achieving regioselective functionalization of the pyrrolo[2,1-h]pteridinone scaffold?
Advanced Research Question
Methodological Answer:
Regioselectivity is influenced by:
- Steric factors: Bulky substituents at C4 hinder functionalization at adjacent positions. For example, cyclooctylamine reduces yields by 47% compared to benzylamine .
- Electronic factors: Electron-deficient positions (e.g., C2 due to chlorine) resist nucleophilic attack, requiring catalysts (e.g., Pd) for cross-coupling .
Contradiction Note: highlights competing pathways in ring-expansion reactions, suggesting kinetic vs. thermodynamic control must be evaluated.
How can computational methods predict the reactivity of 2-chloro-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one in nucleophilic substitution reactions?
Advanced Research Question
Methodological Answer:
Molecular docking and MD simulations can model transition states for SNAr (nucleophilic aromatic substitution) reactions. Key steps include:
Electrostatic potential mapping: Identifies electron-deficient sites (e.g., C4) as reactive hotspots.
Activation energy calculations: Predict feasibility of substitutions with amines of varying nucleophilicity.
Experimental validation via Hammett plots (using σ values of substituents) correlates computational predictions with observed reaction rates .
What mechanistic insights explain byproduct formation during the synthesis of pyrrolo[2,1-h]pteridinone derivatives?
Advanced Research Question
Methodological Answer:
Byproducts arise from:
- Ring-opening intermediates: notes imidazole ring-opening in benzimidazolium ylide cycloadditions, leading to pyrrolo[1,2-a]quinoxalin-4(5H)-ones .
- Competing pathways: Au/Pt-catalyzed cycloisomerization ( ) may yield pyrrolo[2,3-d]azepinones if reaction conditions favor alternative transition states.
Mitigation strategy: Use kinetic quenching (e.g., low temperature) and real-time monitoring via LC-MS to trap intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
